(Z)-but-2-enedioic acid;3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one (Z)-but-2-enedioic acid;3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one CP-392,110 is an AMPA receptor antagonist. It inhibits AMPA receptor-mediated calcium uptake in rat cerebellar neurons (IC50 = 74 nM). CP-392,110 inhibits seizures induced by pentylenetetrazol or AMPA in mice with ID50 values of 3.8 and 3.6 mg/kg, respectively.

Brand Name: Vulcanchem
CAS No.: 199656-46-7
VCID: VC0005250
InChI: InChI=1S/C26H24ClFN4O.C4H4O4/c1-3-31(4-2)17-20-9-7-8-19(29-20)13-15-25-30-23-14-12-18(28)16-21(23)26(33)32(25)24-11-6-5-10-22(24)27;5-3(6)1-2-4(7)8/h5-16H,3-4,17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b15-13+;2-1-
SMILES: CCN(CC)CC1=NC(=CC=C1)C=CC2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl.C(=CC(=O)O)C(=O)O
Molecular Formula: C30H28ClFN4O5
Molecular Weight: 579

(Z)-but-2-enedioic acid;3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one

CAS No.: 199656-46-7

Cat. No.: VC0005250

Molecular Formula: C30H28ClFN4O5

Molecular Weight: 579

* For research use only. Not for human or veterinary use.

(Z)-but-2-enedioic acid;3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one - 199656-46-7

Specification

Description CP-392,110 is an AMPA receptor antagonist. It inhibits AMPA receptor-mediated calcium uptake in rat cerebellar neurons (IC50 = 74 nM). CP-392,110 inhibits seizures induced by pentylenetetrazol or AMPA in mice with ID50 values of 3.8 and 3.6 mg/kg, respectively.

CAS No. 199656-46-7
Molecular Formula C30H28ClFN4O5
Molecular Weight 579
IUPAC Name (Z)-but-2-enedioic acid;3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one
Standard InChI InChI=1S/C26H24ClFN4O.C4H4O4/c1-3-31(4-2)17-20-9-7-8-19(29-20)13-15-25-30-23-14-12-18(28)16-21(23)26(33)32(25)24-11-6-5-10-22(24)27;5-3(6)1-2-4(7)8/h5-16H,3-4,17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b15-13+;2-1-
Standard InChI Key WLLUWLRVXIHECY-KSUUAYPFSA-N
SMILES CCN(CC)CC1=NC(=CC=C1)C=CC2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl.C(=CC(=O)O)C(=O)O

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